DL-Leucic acid calcium
Description
Contextualization within α-Hydroxy Acid Chemistry Research
Leucic acid is classified as an alpha-hydroxy acid (α-HA), a class of chemical compounds that contain a carboxylic acid with a hydroxyl group attached to the adjacent alpha-carbon. mtoz-biolabs.comfoodb.ca This structure is fundamental to its chemical properties and reactivity. ontosight.ai Within the broader field of α-HA research, scientists have explored these molecules for their diverse functionalities. For instance, studies have investigated the potential of various α-HAs, including leucic acid, to undergo dehydration polymerization to form polyesters. acs.orgpnas.org This area of research is relevant to prebiotic chemistry, where the self-assembly of such polymers into microdroplets is considered a possible step toward primitive cellular compartments. acs.orgpnas.org The presence of the hydroxyl group allows leucic acid to participate in reactions typical of hydroxy acids, such as the formation of esters and amides, making it a versatile building block in organic synthesis. ontosight.ai
Overview of Scientific Relevance in Chemical and Biological Systems
The scientific importance of DL-leucic acid calcium stems primarily from the biological activity of its constituent, leucic acid. As a natural end-product of leucine (B10760876) metabolism in human tissues like muscle, it is intrinsically linked to amino acid pathways. nih.govhmdb.ca Research indicates that leucic acid may have anti-catabolic properties, meaning it can help prevent the breakdown of muscle proteins. nih.govhmdb.ca One study identified an in vitro inhibitory effect of HICA on certain matrix metalloproteinase enzymes, which are involved in the degradation of connective tissues. nih.gov
Recent research has also uncovered novel roles for leucic acid in other biological processes. A 2025 study, for example, identified (R)-leucic acid (the D-isomer) produced by the gut bacterium Lactobacillus johnsonii as a key metabolite that promotes the absorption and deposition of intestinal fatty acids by targeting the lipid transporter CD36. researchgate.net Chemically, leucic acid can be synthesized through methods like the reduction of its corresponding keto acid, α-ketoisocaproate (KIC). ontosight.ai It is also found in small amounts in fermented foods such as certain cheeses, wines, and soy sauce. nih.govmrsupplement.com.au
Historical Perspectives in Leucic Acid Metabolism Research
The study of leucic acid has a history that extends back over a century. It was recognized early on as a compound closely related to leucine, obtainable through the action of nitrous acid on the amino acid. oup.com One of the earliest detailed investigations into its metabolic fate was conducted by H. D. Dakin in 1908, who described that the oxidation of leucic acid with hydrogen peroxide yielded products such as acetone (B3395972) and isovaleraldehyde. oup.com
Later, in 1924, Fr. Fichter and Fr. Kuhn reported on the various oxidation products resulting from the electrolysis of leucine. oup.com This foundational work was expanded upon in the 1930s by researchers like Yoshitaro Takayama, who studied the electrolytic reactions of leucic acid itself to compare its oxidation products with those of leucine. oup.com Over time, with the advancement of analytical techniques, leucic acid was definitively identified as an end-product of leucine metabolism in humans and other organisms. nih.govnih.gov It has been detected in various human bodily fluids, including plasma, urine, and amniotic fluid. nih.govnih.gov
Stereochemical Considerations in this compound Science
Stereochemistry is a critical aspect of leucic acid science. The alpha-carbon of leucic acid is a chiral center, meaning it can exist in two different three-dimensional forms, or enantiomers, that are non-superimposable mirror images of each other. ontosight.ai These are designated as D-leucic acid ((R)-2-hydroxy-4-methylpentanoic acid) and L-leucic acid ((S)-2-hydroxy-4-methylpentanoic acid). cymitquimica.comnih.gov
The prefix "DL-" in this compound indicates that the compound is prepared from a racemic mixture, which contains equal amounts of the D- and L-enantiomers. ncats.io The biological activities of these enantiomers can differ. For instance, the conversion of leucic acid back to its keto-acid precursor, α-ketoisocaproate, is a stereospecific process in the body, involving different enzymes for the D- and L-isomers. researchgate.net While L-amino acids are more common in nature, D-isomers can also play unique biological roles. cymitquimica.com Therefore, this compound provides both enantiomers to a biological system. The calcium salt itself is formed by the ionic interaction between one divalent calcium cation (Ca²⁺) and two monovalent leucate anions (C₆H₁₁O₃⁻). ncats.io
Table 2: Summary of Selected Research Findings on Leucic Acid (HICA)
| Research Focus | Organism/Model | Key Findings | Source(s) |
|---|---|---|---|
| Body Composition | Human (male soccer players) | 4-week supplementation with HICA (1.5 g/day ) significantly increased whole lean body mass compared to placebo. | nih.gov |
| Muscle Recovery | Rat (immobilization model) | Dietary HICA did not prevent immobilization-induced atrophy but accelerated the recovery of muscle mass afterward, associated with a sustained increase in protein synthesis. | physiology.org |
| Fatty Acid Absorption | Pig / IPEC-J2 cells | (R)-leucic acid derived from Lactobacillus johnsonii was found to promote fatty acid absorption and deposition by targeting the CD36 transporter. | researchgate.net |
| Metabolic Signature | Human (women with pregnancy loss) | (S)-leucic acid was identified as one of three key metabolites with potential as a noninvasive diagnostic marker for pregnancy loss. | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
93778-33-7 |
|---|---|
Molecular Formula |
C6H12CaO3 |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
calcium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9); |
InChI Key |
KAVLLMCTVOLYGI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)CC(C(=O)O)O.[Ca] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dl Leucic Acid Calcium
Advanced Chemical Synthesis of DL-Leucic Acid
The synthesis of DL-Leucic acid, also known as α-hydroxyisocaproic acid, can be approached through various chemical strategies. Modern synthetic chemistry offers routes that allow for high purity and, when desired, stereocontrol.
Stereoselective Synthesis Routes of Leucic Acid Enantiomers
The enantiomers of leucic acid, (R)- and (S)-2-hydroxy-4-methylpentanoic acid, are valuable chiral building blocks. A common and well-established method for their synthesis involves the stereospecific diazotization of the corresponding enantiomers of leucine (B10760876). For instance, (R)-Leucic acid can be synthesized from D-leucine. This reaction proceeds with retention of configuration at the α-carbon.
A typical procedure involves dissolving D-leucine in an acidic medium, such as sulfuric acid, and treating it with a solution of sodium nitrite (B80452) at a controlled temperature, often starting at 0°C. The reaction mixture is then stirred for several hours, allowing the amino group to be replaced by a hydroxyl group. The product is subsequently extracted using an organic solvent like ethyl ether.
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| D-Leucine | Sodium Nitrite / Sulfuric Acid | Water / Ethyl Ether | 0, then Room Temp. | 5 | (R)-2-hydroxy-4-methylpentanoic acid |
This method's efficiency is contingent on careful control of reaction conditions to minimize side reactions.
Novel Catalytic Approaches in Leucic Acid Production
Recent advancements in catalysis offer promising alternatives for the synthesis of α-hydroxy acids like leucic acid, with a focus on efficiency, selectivity, and sustainability. Chemoenzymatic methods, which combine chemical and enzymatic steps, are gaining traction. For instance, enzymes such as amino acid oxidases or dehydrogenases can be employed to convert leucine to its corresponding α-keto acid, which can then be stereoselectively reduced to the desired leucic acid enantiomer using a suitable catalyst.
Catalytic enantioselective synthesis using chiral metal complexes is another area of active research. For example, the asymmetric hydrogenation of α-keto esters, precursors to α-hydroxy acids, can be achieved with high enantioselectivity using chiral rhodium or ruthenium catalysts. While specific applications to leucic acid production are still emerging in literature, these methods hold significant potential for the development of novel and efficient synthetic routes. The use of biocatalysis, in particular, aligns with the principles of green chemistry by offering reactions that can be performed under mild conditions with high specificity.
Calcium Salt Formation and Crystallization Processes
The formation of DL-Leucic acid calcium involves a straightforward acid-base reaction, followed by crystallization to isolate the salt.
Optimization of this compound Salt Synthesis
The synthesis of this compound is typically achieved by reacting DL-Leucic acid with a suitable calcium source, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous medium. The optimization of this process involves controlling parameters such as pH, temperature, and reactant concentration to maximize the yield and purity of the final product.
The reaction with calcium hydroxide is a neutralization reaction where two moles of leucic acid react with one mole of calcium hydroxide to form one mole of calcium leucate and two moles of water. The progress of the reaction can be monitored by measuring the pH of the solution, with the endpoint being a neutral pH. Subsequent removal of the solvent, often through evaporation, followed by crystallization, yields the solid calcium salt. The choice of solvent and the rate of cooling during crystallization are critical factors that influence the crystal size and morphology.
Investigation of Stoichiometry and Yield in Calcium Salt Formation
The stoichiometry of the reaction between DL-Leucic acid and calcium hydroxide is fundamental to understanding the theoretical yield. The balanced chemical equation is:
2 C₆H₁₂O₃ + Ca(OH)₂ → Ca(C₆H₁₁O₃)₂ + 2 H₂O
Based on this stoichiometry, the theoretical yield can be calculated. In practice, the actual yield may be influenced by factors such as the purity of the reactants and the efficiency of the crystallization and isolation steps.
| Reactant 1 (DL-Leucic Acid) | Reactant 2 (Calcium Hydroxide) | Product (this compound) |
| Molar Mass: 132.16 g/mol | Molar Mass: 74.09 g/mol | Molar Mass: 302.38 g/mol |
| Stoichiometric Ratio: 2 | Stoichiometric Ratio: 1 | Stoichiometric Ratio: 1 |
To achieve a high yield, it is common to use a slight excess of the leucic acid to ensure complete reaction of the calcium hydroxide, followed by purification steps to remove any unreacted acid.
Derivatization and Analog Development of Leucic Acid
Derivatization of leucic acid is often necessary for analytical purposes, while the development of its analogs is a strategy to explore new chemical entities with potentially useful properties.
Derivatization is a common technique to modify a chemical compound to make it more suitable for a particular analytical method, such as gas chromatography (GC). For a polar molecule like leucic acid, derivatization is employed to increase its volatility and thermal stability. Common derivatization methods for α-hydroxy acids include silylation and esterification.
Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The resulting silylated derivative is significantly more volatile and provides sharp peaks in GC analysis.
Esterification, particularly methylation or ethylation, of the carboxylic acid group is another effective derivatization strategy. This can be achieved by reacting leucic acid with an alcohol in the presence of an acid catalyst.
| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |
| Silylation | BSTFA or MSTFA | Hydroxyl and Carboxyl | Trimethylsilyl ester and ether |
| Esterification | Methanol (B129727) / Acid Catalyst | Carboxyl | Methyl Leucate |
| Esterification | Ethanol / Acid Catalyst | Carboxyl | Ethyl Leucate |
The development of leucic acid analogs can involve modifications at various positions of the molecule. For instance, the synthesis of leucic acid amides can be achieved by reacting leucic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, ester analogs can be synthesized by reacting leucic acid with different alcohols. These analogs can be synthesized to study structure-activity relationships in various biological systems.
Synthesis of Leucic Acid-Containing Cyclic Depsipeptides
Cyclic depsipeptides are a class of natural products characterized by a macrocyclic structure containing both amide and ester linkages. nih.govresearchgate.net Many of these compounds exhibit significant biological activities, including immunosuppressant, antibiotic, and antitumor properties. nih.gov Leucic acid, also known as 2-hydroxyisocaproic acid, is a recurring α-hydroxy acid component in several naturally occurring cyclic depsipeptides. nih.govnih.gov
The incorporation of leucic acid into these structures can occur through natural biosynthetic pathways or be achieved via chemical synthesis.
Biosynthesis: In fungi, the biosynthesis of leucic acid-containing depsipeptides is often carried out by large, multi-modular enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov These enzymatic assembly lines follow a specific sequence to incorporate amino acid and hydroxy acid building blocks. nih.gov Specialized modules within the NRPS are responsible for recognizing, activating, and incorporating leucic acid into the growing peptide chain, forming an ester bond. nih.gov For instance, in the biosynthesis of the calcium channel blocker leualacin and the insecticidal destruxins, specific domains within the NRPS select α-hydroxy-isocaproic acid and catalyze the formation of the ester linkage. nih.govnih.gov
Chemical Synthesis: The chemical synthesis of these complex molecules provides access to structural analogs for structure-activity relationship studies. Total synthesis typically involves a multi-step process that includes the formation of the ester bond (depsibond) and a final macrocyclization step. The ester bond between an amino acid and leucic acid is commonly formed using coupling reagents. thieme-connect.denih.gov The final ring-closing step, known as macrolactonization, is a critical transformation to yield the cyclic structure. rsc.org
Table 1: Examples of Leucic Acid-Containing Cyclic Depsipeptides
| Depsipeptide | Source Organism | Key Biological Activity |
|---|---|---|
| Leualacin | Hapsidospora irregularis | Potent calcium channel blocker nih.govnih.gov |
| Destruxins | Fungal entomopathogens | Insecticidal nih.gov |
| Avenamides | Fusarium avenaceum | Cytotoxic, Antibacterial researchgate.net |
Exploration of Novel Leucic Acid Derivatives for Biochemical Probes
Biochemical probes are essential tools for studying biological processes, allowing researchers to investigate the function and interaction of proteins and other biomolecules. nih.gov The derivatization of natural building blocks like leucic acid is a key strategy for creating these probes. The carboxylic acid functional group of leucic acid is the primary site for chemical modification to introduce reporter tags (e.g., fluorophores) or reactive groups for covalent labeling. thermofisher.com
The general strategy involves activating the carboxylic acid, which then allows it to react with a nucleophile, such as an amine, hydrazine, or hydroxylamine, that is appended to the desired probe functionality. thermofisher.com
Key Derivatization Reactions:
Amide Bond Formation: The most common method involves coupling an amine-containing label to the carboxylic acid of leucic acid. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to facilitate this reaction in aqueous solutions. The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide (NHS). thermofisher.com
Esterification: Leucic acid can be converted to esters by reacting it with alcohols. This can be achieved using methods such as the Mitsunobu reaction, which utilizes reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). researchgate.net
Attachment of Reporter Groups: Fluorescent probes can be created by coupling leucic acid with various amine-reactive fluorescent dyes, such as Alexa Fluor or BODIPY cadaverines. thermofisher.com This creates a derivative that can be tracked within biological systems.
These derivatization strategies allow leucic acid to be converted into versatile molecular tools for applications in chemical biology and drug discovery, such as identifying protein targets and studying enzyme mechanisms. researchgate.netresearchgate.net
Table 2: Potential Derivatization Strategies for Leucic Acid's Carboxyl Group
| Reaction Type | Reagents | Resulting Functional Group | Application |
|---|---|---|---|
| Amidation | EDAC/NHS, Amine-R | Amide | Covalent labeling, attachment to resins or surfaces |
| Esterification | DEAD, TPP, Alcohol-R | Ester | Prodrug synthesis, modification of solubility |
| Hydrazide Formation | EDAC, Hydrazine-R | Acyl Hydrazide | Coupling to aldehydes/ketones |
Polymerization of α-Hydroxy Acid Monomers, including Leucic Acid, into Polyesters
Poly(α-hydroxy acids) are a class of biodegradable and biocompatible polyesters with significant applications in the medical and pharmaceutical fields. acs.org While polymers like polylactic acid (PLA) and polyglycolic acid (PGA) are well-established, the incorporation of other α-hydroxy acid monomers, such as leucic acid, allows for the tuning of polymer properties like mechanical strength, thermal stability, and degradation rate. acs.orgfrontiersin.org
Two primary methods are employed for synthesizing polyesters from α-hydroxy acids:
Polycondensation: This method involves the direct polymerization of the α-hydroxy acid monomer, eliminating a small molecule like water. researchgate.netnih.gov However, achieving high molecular weight polymers through polycondensation is often challenging due to difficulties in removing the water byproduct, which can lead to equilibrium limitations and side reactions. researchgate.net
Ring-Opening Polymerization (ROP): ROP is the more effective and widely used method for producing high-molecular-weight poly(α-hydroxy acids). frontiersin.orgacs.org This strategy involves a two-step process:
First, the α-hydroxy acid (leucic acid) is converted into a cyclic monomer. A common class of such monomers are O-carboxyanhydrides (OCAs). frontiersin.orgacs.org
Second, the cyclic monomer undergoes ring-opening polymerization in the presence of a catalyst. frontiersin.org This method offers excellent control over the polymer's molecular weight, polydispersity, and stereochemistry. acs.org A variety of catalysts, including organocatalysts and organometallic complexes (e.g., zinc, manganese), have been developed to mediate the ROP of OCAs. frontiersin.orgacs.org
The use of leucic acid as a monomer introduces a bulky, hydrophobic isobutyl side chain into the polyester (B1180765) backbone. This modification can significantly alter the polymer's characteristics compared to PLA, potentially leading to materials with enhanced ductility and different degradation profiles. acs.org
Table 3: Comparison of Polymerization Methods for Poly(α-hydroxy acids)
| Method | Monomer | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Polycondensation | α-Hydroxy Acid (e.g., Leucic Acid) | High temperature, vacuum nih.gov | Simple, one-step process | Difficult to achieve high molecular weight; side reactions researchgate.net |
Biochemical and Mechanistic Investigations of Dl Leucic Acid and Its Calcium Salt
Metabolic Pathways of Leucic Acid as a Leucine (B10760876) Metabolite
DL-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid (BCAA), leucine. wikipedia.orgcaringsunshine.com Its metabolic fate is intricately linked to the catabolic pathways of leucine within the body.
Elucidation of Enzymatic Transformations in Leucic Acid Biosynthesis and Degradation
The biosynthesis of leucic acid originates from the transamination of leucine, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). This enzymatic step converts leucine into its corresponding α-keto acid, α-ketoisocaproic acid (α-KIC). wikipedia.orgrupahealth.comwikiwand.com Subsequently, α-KIC can be reversibly converted to leucic acid through the action of specific dehydrogenase enzymes.
Research has identified stereospecific dehydrogenases that facilitate this conversion. For instance, (R)-2-hydroxyisocaproate dehydrogenase and L-2-hydroxyisocaproate dehydrogenase catalyze the reduction of α-KIC to the respective R- and L-enantiomers of leucic acid. nih.govuniprot.orgnih.gov The enzyme (R)-2-hydroxyisocaproate dehydrogenase, found in organisms like Clostridium difficile, utilizes NADH as a cofactor to reduce 2-oxoisocaproate (α-KIC) to (R)-2-hydroxyisocaproate (R-leucic acid). nih.govasm.org Similarly, L-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus facilitates the production of the L-enantiomer. nih.gov
The degradation of leucic acid follows the reverse reaction, where it is oxidized back to α-KIC. This α-KIC can then re-enter the main leucine catabolic pathway. The primary enzyme complex responsible for the irreversible degradation of α-KIC is the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.gov This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of α-KIC to isovaleryl-CoA, which is further metabolized for energy production or synthesis of other compounds. wikipedia.org A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino and α-keto acids, resulting in a metabolic disorder known as Maple Syrup Urine Disease (MSUD). healthmatters.io
Key Enzymes in Leucic Acid Metabolism
| Enzyme | Reaction | Substrate(s) | Product(s) |
|---|---|---|---|
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Transamination | Leucine, α-ketoglutarate | α-Ketoisocaproic acid (α-KIC), Glutamate |
| (R)-2-hydroxyisocaproate dehydrogenase | Reduction | α-Ketoisocaproic acid, NADH | (R)-Leucic acid, NAD+ |
| L-2-hydroxyisocaproate dehydrogenase | Reduction | α-Ketoisocaproic acid, NAD(P)H | L-Leucic acid, NAD(P)+ |
Interplay with Branched-Chain Amino Acid Metabolism
The initial and rate-limiting step in BCAA catabolism is catalyzed by the BCAT enzyme, which is highly active in skeletal muscle. nih.gov This allows for the local metabolism of leucine within muscle tissue, leading to the formation of α-KIC. The subsequent fate of α-KIC is a critical regulatory point. It can either be further catabolized by the BCKDH complex, which is less active in muscle compared to the liver, or it can be converted to leucic acid. nih.gov
This interplay suggests that leucic acid may act as a metabolic reservoir for α-KIC, potentially modulating the rate of irreversible leucine oxidation. By converting α-KIC to leucic acid, the cell can temporarily divert it from entry into the BCKDH-catalyzed step, thereby preserving the carbon skeleton of leucine.
Cellular and Molecular Mechanisms of Action of Leucic Acid Derivatives
Mechanistic Studies on Protein Synthesis Modulation Pathways
Leucic acid has been investigated for its role in modulating intracellular signaling pathways that regulate muscle protein synthesis. While leucine itself is a potent stimulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of protein synthesis, studies on leucic acid have shown more complex effects.
Some research indicates that leucic acid does not directly accelerate protein synthesis via the mTORC1 pathway in the same manner as leucine. In fact, in murine C2C12 myotubes, high concentrations of HICA were found to decrease basal protein synthesis. nih.gov This was associated with an increased phosphorylation of AMP-activated protein kinase (AMPK), a negative regulator of the mTORC1 pathway. nih.gov The phosphorylation of eukaryotic elongation factor 2 (eEF2), which inhibits translation elongation, was also observed to be higher in HICA-treated cells, further suggesting a negative regulation of protein synthesis under basal conditions.
However, other studies propose that leucic acid's precursor, α-KIC, may play a role in the anabolic effects of leucine. The complex interplay of these metabolites and their downstream signaling effects are an active area of research.
Signaling Molecules Modulated by Leucic Acid (HICA) in C2C12 Myotubes
| Signaling Molecule | Effect of HICA | Pathway Implication |
|---|---|---|
| p70S6K | No significant increase in phosphorylation | Does not directly activate mTORC1 pathway |
| AMPK | Increased phosphorylation | Negative regulation of mTORC1 pathway |
Investigations into Anti-Catabolic Mechanisms at the Cellular Level
A significant body of evidence points to the anti-catabolic effects of leucic acid at the cellular level. It appears to exert its primary influence by attenuating protein degradation rather than stimulating protein synthesis.
In studies using C2C12 myotubes exposed to inflammatory cytokines (TNFα/IFNγ) to induce a catabolic state, pretreatment with HICA was shown to ameliorate myotube atrophy. nih.gov This protective effect was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov
Furthermore, leucic acid has been shown to suppress the ubiquitin-proteasome system, a major pathway for protein degradation in skeletal muscle. HICA treatment can reduce the secretion of 3-methylhistidine, a marker of myofibrillar protein breakdown. nih.gov This suggests that leucic acid may mitigate muscle protein degradation by downregulating key components of the ubiquitin-proteasome pathway, thereby helping to preserve muscle mass under catabolic conditions.
Interaction of Leucic Acid-Containing Compounds with Calcium Channel Systems
Currently, there is a lack of direct scientific literature specifically investigating the interaction of DL-Leucic acid or its calcium salt with calcium channel systems. While α-hydroxy acids have been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 3 (TRPV3) channel in keratinocytes through intracellular acidification, a direct link to leucic acid and its effects on calcium channels in other cell types, such as muscle or neurons, has not been established. nih.gov
Calcium channels are crucial for a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. nih.govnih.gov Their activity is tightly regulated by various signaling molecules and drugs. frontiersin.org Organic calcium salts are utilized in various applications, and their properties such as solubility and bioavailability are well-characterized. researchgate.netresearchgate.net However, specific studies detailing the interaction of DL-leucic acid calcium with the gating mechanisms or ion selectivity of calcium channels are not available in the current body of scientific research. Therefore, this remains an area for future investigation.
Oxidative Stress Response and Antioxidant Mechanisms of Leucic Acid
The role of DL-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), in oxidative stress and antioxidant response is complex and not characterized by direct radical scavenging. Instead, its effects appear to be context-dependent and linked to cellular signaling and inflammatory processes.
In Vitro Models for Reactive Oxygen Species Scavenging
Direct evidence from common in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, is not prominently featured in the scientific literature for leucic acid. This suggests that the molecule is not a potent direct scavenger of reactive oxygen species (ROS) in the way that classic antioxidants like ascorbic acid or tocopherols (B72186) are.
Interestingly, some evidence points towards a potential pro-oxidant role in specific pathological conditions. For instance, in the genetic disorder maple syrup urine disease, elevated levels of leucic acid have been associated with an acceleration of lipid peroxidation, suggesting it may act as an indicator of oxidative stress in this context hmdb.ca.
Cellular Antioxidant Defense Modulation
Leucic acid appears to modulate cellular defense mechanisms indirectly rather than through direct enzymatic action on ROS. Studies on murine C2C12 myotubes have suggested that HICA pretreatment may help the cells resist nitric oxide (NO)-induced oxidative stress. This resistance is thought to be mediated through the activation of the p38 MAPK (mitogen-activated protein kinase) signaling pathway.
Furthermore, leucic acid demonstrates anti-inflammatory properties that can contribute to a reduction in oxidative stress. Inflammation is a major source of ROS, and by mitigating the inflammatory response, leucic acid can indirectly lower the oxidative burden on cells. Research has shown that HICA can dose-dependently reduce the activity of matrix metalloproteinase 8 (MMP-8), a key enzyme in inflammatory processes esmed.org. This modulation of MMP-8 activity by HICA points to a role in managing excessive inflammatory responses and, by extension, inflammation-driven oxidative stress esmed.org.
Antimicrobial Mechanisms of Leucic Acid
Leucic acid (HICA) has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains plos.org. Its mechanism of action is primarily directed at the bacterial cell envelope, leading to a loss of physical integrity and cell death plos.org.
Cell Membrane Integrity and Permeability Alterations
The primary antimicrobial mechanism of leucic acid involves the disruption of the bacterial cell membrane. Studies show that HICA penetrates the cell membrane, leading to a significant increase in its permeability plos.org. This damage to the membrane barrier results in the leakage of essential intracellular components, such as nucleic acids and proteins, which is a critical step leading to cell death. This activity is dose-dependent and has been observed across a range of food-spoilage and food-borne pathogenic bacteria plos.org.
The table below summarizes the minimum inhibitory concentration (MIC) of leucic acid against various bacterial strains, indicating its efficacy.
| Bacterial Strain | Type | MIC (mg/mL) |
| Bacillus cereus NZRM5 | Gram-positive | 1 |
| Listeria monocytogenes ATCC19115 | Gram-positive | 1 |
| Staphylococcus aureus ATCC25923 | Gram-positive | 1 |
| Escherichia coli ATCC25922 | Gram-negative | 1 |
| Pseudomonas aeruginosa ATCC25668 | Gram-negative | 1 |
| Pseudomonas aeruginosa NZRM4034 | Gram-negative (Multi-drug resistant) | 1 |
| Salmonella Typhimurium ATCC14028 | Gram-negative | 1 |
| Shewanella putrefaciens SM26 | Gram-negative | 0.5 |
Data sourced from Pahalagedara et al. (2022) plos.org.
Cellular Depolarization and Ultrastructural Changes in Microorganisms
Concurrent with the loss of membrane integrity, leucic acid induces rapid depolarization of the bacterial cell membrane plos.org. The cell membrane's electrical potential is vital for cellular processes, and its dissipation is a key indicator of severe membrane damage.
Electron microscopy has provided visual evidence of these effects. Scanning electron micrographs of bacteria such as Bacillus cereus and Pseudomonas aeruginosa treated with HICA reveal significant ultrastructural changes plos.org. Compared to the smooth, intact surfaces of untreated cells, HICA-treated bacteria exhibit roughened surfaces, cellular aggregation, and the formation of visible pores or ruptures on the cell envelope, ultimately leading to cell lysis plos.org.
Prebiotic Chemistry and the Role of α-Hydroxy Acids in Chemical Evolution
Alpha-hydroxy acids (AHAs), the chemical class to which leucic acid belongs, are considered significant molecules in the study of prebiotic chemistry and the origin of life. Structurally similar to their α-amino acid counterparts, AHAs were likely available on the primitive Earth and may have played a key role in the chemical evolution that preceded biology nih.gov.
AHAs are produced alongside amino acids in laboratory simulations of early Earth conditions, such as the spark discharge experiments famously conducted by Stanley Miller frontiersin.org. Analyses of these experiments have confirmed the synthesis of various AHAs, including glycolic acid, lactic acid, and malic acid, under plausible primordial environments frontiersin.org. Furthermore, the presence of α-hydroxy acids has been confirmed in meteorites, suggesting an extraterrestrial source for these compounds on the early Earth nih.gov.
A crucial aspect of their role in chemical evolution is their ability to form polymers. Under mild dry-down conditions, α-hydroxy acids can combine to form oligomers, creating ester bonds nih.gov. When mixed with amino acids, they can co-polymerize to form depsipeptides—chains containing both ester and amide linkages. This has led to the hypothesis that depsipeptides could have been primordial versions of today's proteins, with the more labile ester bonds eventually being replaced by the more stable amide bonds through a process of ester-amide exchange nih.gov. This capacity for polymerization positions α-hydroxy acids like leucic acid as fundamental building blocks in the emergence of functional macromolecules on the path to life.
Chiral Selection and Polymerization of α-Hydroxy Acid Monomers
The origin of biological homochirality, the exclusive presence of one of two enantiomers (e.g., L-amino acids and D-sugars) in biological macromolecules, is a fundamental question in prebiotic chemistry. mdpi.com α-hydroxy acids (αHAs), such as leucic acid, are considered prebiotically plausible monomers that could have been present on early Earth. pnas.orgunimi.itnih.gov These molecules can undergo dehydration polymerization to form polyesters, which are capable of assembling into membraneless microdroplets, representing a potential model for primitive protocells. nih.govresearchgate.netnih.gov
Research into the polymerization of αHAs has revealed a significant influence of monomer chirality on the efficiency of polyester (B1180765) formation. Studies using tartaric acid, a prebiotically relevant αHA, have demonstrated that enantiopure solutions (containing only D- or L-tartaric acid) polymerize efficiently through dehydration. pnas.orgunimi.it In contrast, racemic solutions, which contain an equal mixture of D- and L-enantiomers (DL-tartaric acid), exhibit inhibited polymerization. pnas.orgunimi.it This inhibition is attributed to stereochemical incompatibility between the enantiomers, which disrupts the formation of ordered polymer chains. pnas.orgunimi.it This principle suggests that environments with a slight excess of one enantiomer would have favored the formation of longer, more stable polyester chains, providing a potential mechanism for chiral amplification in a prebiotic setting.
While direct polymerization of racemic DL-leucic acid would be similarly inhibited, the process highlights a selection mechanism based on chirality at the monomer level. The propensity for homochiral polymerization over racemic polymerization is a key finding in understanding how simple prebiotic molecules could have transitioned to more complex, chirally-specific systems necessary for life. pnas.orgunimi.it
| Monomer Composition | Polymerization Efficiency | Rationale |
|---|---|---|
| Enantiopure (e.g., L-Leucic Acid) | High | Stereochemically compatible monomers allow for efficient chain elongation. |
| Enantiopure (e.g., D-Leucic Acid) | High | Stereochemically compatible monomers allow for efficient chain elongation. |
| Racemic (DL-Leucic Acid) | Inhibited/Low | Stereochemical incompatibility between D- and L-monomers disrupts polymer chain formation. pnas.orgunimi.it |
Influence of Calcium Ions on Polyester Formation and Assembly in Primitive Systems
Simple inorganic ions, likely abundant in primitive aqueous environments, could have played a pivotal role in mediating the selection of chiral monomers and the emergence of homochirality. pnas.orgunimi.it Research has identified that calcium ions (Ca²⁺) have a significant and multifaceted influence on the polymerization of α-hydroxy acids. pnas.orgunimi.it The interaction between calcium and αHAs like leucic acid demonstrates a plausible geochemical mechanism for driving the formation of complex polymers from simple chiral monomers. pnas.org
The influence of Ca²⁺ ions on this process is twofold:
Regulation of Monomer Availability: Calcium ions can regulate the availability of αHA monomers through selective crystallization. In a racemic solution, Ca²⁺ can facilitate the crystallization of the DL-pair, effectively removing equal amounts of both enantiomers from the solution. pnas.orgunimi.it This process can enrich the remaining solution in whichever enantiomer was initially in slight excess, thereby increasing the enantiomeric excess and promoting the polymerization of the now predominantly homochiral monomers. pnas.orgunimi.it Crystals can act as reservoirs, stabilizing unreacted monomers, while the enriched solution allows for more efficient polyester assembly. pnas.org
Modulation of Polymerization: Counterintuitively, while high concentrations of Ca²⁺ can suppress the polymerization of enantiopure αHAs, they can simultaneously enable the polymerization of racemic (DL) mixtures. pnas.orgunimi.it This suggests that calcium ions can alter the reaction pathway, potentially by forming complexes with the αHA monomers that overcome the stereochemical incompatibility that would otherwise inhibit DL-polymerization. This dual role is crucial, as it highlights how fluctuations in the concentration of a simple inorganic ion like Ca²⁺ could create conditions that amplify small enantiomeric imbalances and drive polymer complexity in primitive chemical systems. pnas.org
This dynamic interplay between calcium ion availability, selective crystallization, and chiral-selective polymerization presents a robust model for how homochiral polymers could have emerged and been selected for in early Earth environments. pnas.org
Advanced Analytical Methodologies for Dl Leucic Acid Calcium Characterization
Development and Validation of Chromatographic Techniques
Chromatographic techniques are indispensable for the separation and quantification of DL-Leucic acid calcium from complex matrices. The development and validation of these methods are governed by stringent guidelines to ensure their accuracy, precision, and reliability. ijrrr.com
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method Development: A typical RP-HPLC method for this compound would involve a C18 column, which is a non-polar stationary phase. fda.gov.twjsmcentral.org The mobile phase, a mixture of an aqueous buffer (like phosphate (B84403) buffer with an adjusted acidic pH) and an organic modifier (such as methanol (B129727) or acetonitrile), is optimized to achieve efficient separation. nih.govjfda-online.comnih.gov Detection is commonly performed using a photodiode array (PDA) detector at a low UV wavelength, typically around 210 nm, as α-hydroxy acids lack a strong chromophore. fda.gov.twjfda-online.com
Validation: Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Key validation parameters, as per ICH guidelines, include: ijrrr.com
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined concentration range. nih.govmdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. jsmcentral.orgmdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. jfda-online.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrrr.comnih.govnih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov
A summary of typical validation parameters for an HPLC method for an alpha-hydroxy acid is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 jfda-online.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% jfda-online.com |
| Precision (RSD %) | ≤ 2.0% | Intra-day: 0.05-1.49%, Inter-day: 0.72-3.24% jfda-online.com |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.12 µg/mL nih.gov |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.39 µg/mL nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites. For a non-volatile compound like leucic acid, derivatization is a necessary step to increase its volatility and thermal stability.
Derivatization: A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). nih.gov This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups of leucic acid with a less polar and more volatile tert-butyldimethylsilyl (TBDMS) group. nih.gov
Metabolite Profiling: GC-MS-based metabolite profiling allows for the simultaneous analysis of a wide range of metabolites in biological samples. nih.gov This is particularly useful for studying the metabolic pathways involving DL-Leucic acid. The separation of the derivatized metabolites is achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. nih.gov The mass spectra of the derivatized analytes are then compared with spectral libraries for identification. upc.edu
Chiral HPLC for Enantiomeric Purity Determination
DL-Leucic acid is a racemic mixture of D- and L-enantiomers. Determining the enantiomeric purity is crucial, as the biological activity of each enantiomer can differ significantly. Chiral HPLC is the most widely used technique for this purpose.
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like leucic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. sigmaaldrich.comankara.edu.tr For instance, teicoplanin-based CSPs have shown success in resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com
Method Development and Optimization: The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a critical role in achieving enantiomeric separation. ankara.edu.tr Trifluoroacetic acid (TFA) is often used as a mobile phase modifier to improve peak shape and resolution. ankara.edu.tr The elution order of the enantiomers can sometimes be reversed by changing the chirality of a chiral selector used in the mobile phase. nih.gov
Validation: Validation of a chiral HPLC method involves demonstrating its ability to accurately and precisely quantify the individual enantiomers and determine the enantiomeric excess. nih.gov This includes assessing the resolution between the enantiomeric peaks and the linearity of the response for each enantiomer. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide invaluable information about the molecular structure and weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR are employed for the characterization of DL-Leucic acid.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For leucic acid, characteristic signals would be observed for the protons on the α-carbon, the β-carbon, and the isobutyl group. chemicalbook.comtcichemicals.com
¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. For leucic acid, distinct signals would be expected for the carboxyl carbon, the α-carbon bearing the hydroxyl group, and the carbons of the isobutyl group. nih.gov
Below is a table summarizing typical predicted NMR chemical shifts for Leucic Acid.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | - | ~180 |
| C2 (α-carbon) | ~4.0-4.3 | ~69-74 |
| C3 (β-carbon) | ~1.5-1.8 | ~43-46 |
| C4 (γ-carbon) | ~1.7 | ~25-27 |
| C5, C6 (Methyls) | ~0.9 | ~22-25 |
Note: Chemical shifts can vary depending on the solvent and pH. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, allowing for the accurate determination of its molecular weight. For leucic acid (C₆H₁₂O₃), the expected molecular weight is approximately 132.16 g/mol . wikipedia.org
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are measured. foodb.ca The fragmentation pattern provides clues about the structure of the molecule. For example, the loss of a water molecule (H₂O) or a carboxyl group (COOH) are common fragmentation pathways for α-hydroxy acids. researchgate.net This information is crucial for confirming the identity of the compound, especially in complex biological matrices. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Solid-State Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the characterization of this compound. These methods provide detailed information about the functional groups present in the molecule and offer insights into its solid-state structure, such as polymorphism and the nature of intermolecular interactions.
In the analysis of this compound, the vibrational spectra are dominated by the characteristic modes of the carboxylate group, the hydroxyl group, and the isobutyl side chain. The formation of the calcium salt from leucic acid induces significant and predictable shifts in the vibrational frequencies of the carboxylic acid group. Specifically, the strong carbonyl (C=O) stretching vibration, typically observed around 1700-1730 cm⁻¹ in the free acid, is replaced by two distinct bands in the calcium salt: an asymmetric stretching vibration (νₐₛ(COO⁻)) appearing in the 1540-1650 cm⁻¹ region and a symmetric stretching vibration (νₛ(COO⁻)) in the 1400-1450 cm⁻¹ region. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group with the calcium ion.
The hydroxyl (-OH) group gives rise to a broad O-H stretching band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibration associated with this secondary alcohol group is expected in the 1050-1150 cm⁻¹ region. The aliphatic isobutyl group contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1350-1470 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-C backbone and C-H stretching and bending modes of the alkyl chain often produce strong, sharp signals, which are useful for detailed structural analysis. Solid-state characteristics, such as crystallinity and the presence of different polymorphic forms, can be investigated by analyzing peak positions, widths, and the appearance of specific lattice modes at low frequencies (typically below 400 cm⁻¹).
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) | Assignment and Structural Information |
|---|---|---|---|
| O-H Stretch | 3200 - 3500 | IR (Strong, Broad) | Associated with the hydroxyl group; broadening indicates hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR (Strong), Raman (Strong) | Corresponds to the isobutyl side chain. |
| COO⁻ Asymmetric Stretch | 1540 - 1650 | IR (Strong) | Key indicator of carboxylate salt formation. Replaces C=O stretch of the free acid. |
| C-H Bending | 1350 - 1470 | IR (Medium), Raman (Medium) | Deformation modes of the CH₂ and CH₃ groups in the isobutyl chain. |
| COO⁻ Symmetric Stretch | 1400 - 1450 | IR (Strong) | Key indicator of carboxylate salt formation. |
| C-O Stretch | 1050 - 1150 | IR (Medium-Strong) | Stretching vibration of the secondary alcohol C-O bond. |
Stability-Indicating Methods for this compound and Related Impurities
Stability-indicating analytical methods are crucial for ensuring the purity and integrity of a substance over time by demonstrating that the analytical procedure can accurately quantify the substance in the presence of its potential degradation products and impurities. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the most common and effective approach.
The development of such a method involves subjecting this compound to forced degradation conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), and exposure to heat and light. The analytical method must then be able to resolve the intact DL-Leucic acid peak from all significant degradation products formed under these stress conditions. Since leucic acid lacks a strong chromophore, UV detection is typically performed at low wavelengths, such as 200-215 nm.
Potential impurities in this compound can originate from the manufacturing process or from degradation. Process-related impurities may include unreacted starting materials or by-products, such as α-ketoisocaproic acid, the corresponding keto-analogue of leucine (B10760876). Degradation pathways for α-hydroxy acids can include oxidation of the secondary alcohol to a ketone, forming α-ketoisocaproic acid, or dehydration reactions under certain conditions. The stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to be considered reliable.
| Potential Impurity/Degradant | Potential Origin | Recommended Analytical Method | Key Method Parameters |
|---|---|---|---|
| α-Ketoisocaproic acid | Process Impurity / Oxidation | RP-HPLC-UV | C18 column, acidic mobile phase (e.g., phosphate buffer), UV detection at ~210 nm. |
| Leucine | Starting Material Impurity | HPLC with pre-column derivatization (e.g., OPA) and fluorescence detection. | Amino acid analysis specific methods. |
| Dehydration Products | Degradation (Heat/Acid) | RP-HPLC-UV/MS | Gradient elution may be required; Mass Spectrometry (MS) for identification. |
| Other Process-Related Impurities | Synthesis By-products | RP-HPLC-UV, GC-MS | Method depends on the specific impurity's chemical properties. |
Quantification Techniques in Complex Biological and Chemical Matrices
Quantifying this compound in complex matrices such as plasma, urine, or in-process chemical reaction mixtures requires highly sensitive and selective analytical methods. The method of choice is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers superior specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interference from the complex matrix.
For analysis in biological fluids, a sample preparation step is essential to remove proteins and other interfering substances. nih.gov This often involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE). To enhance sensitivity and achieve low limits of quantitation, stable isotope-labeled internal standards, such as DL-Leucic acid-¹³C₆, are employed to correct for matrix effects and variations in instrument response. nih.gov
The chromatographic separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻ of leucic acid as the precursor ion. Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions, and the transition from the precursor to a specific product ion is monitored using Multiple Reaction Monitoring (MRM) for quantification. A direct, quantitative method has been developed for the analysis of α-hydroxyisocaproic acid (leucic acid) in human breast milk with a limit of quantitation of 10 μg/L. nih.gov
| Parameter | Typical Method and Conditions |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation (Biological) | Protein precipitation (Acetonitrile), centrifugation, and/or Solid-Phase Extraction (SPE). nih.gov |
| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Precursor Ion [M-H]⁻ | m/z 131.1 (for Leucic Acid) |
| MS/MS Transition | Specific precursor -> product ion transition (e.g., m/z 131.1 -> 85.1) |
| Internal Standard | Stable isotope-labeled Leucic Acid (e.g., ¹³C or ²H labeled) |
Solid State Chemistry of Dl Leucic Acid Calcium
Polymorphism and Pseudopolymorphism Studies of DL-Leucic Acid Calcium
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (hydrates or solvates). These different solid forms can have distinct physicochemical properties.
Crystallization Process Control and Optimization for Specific Polymorphs
The control and optimization of crystallization processes are critical for obtaining a desired polymorph of a substance. This often involves manipulating parameters such as solvent, temperature, cooling rate, and the presence of additives. As no specific polymorphs of this compound have been identified in the literature, there is correspondingly no research available on the control and optimization of its crystallization to produce specific solid forms. General principles of crystallization control for calcium salts of organic acids exist, but their specific application to this compound has not been documented.
Crystal Structure Analysis and Characterization
Crystal structure analysis provides detailed information about the arrangement of atoms and molecules in a crystalline solid. This is fundamental to understanding the material's properties.
X-ray Diffraction (XRD) for Unit Cell and Molecular Packing Determination
X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a compound, including its unit cell dimensions and how the molecules are packed together. A search of crystallographic databases and the broader scientific literature did not yield any single-crystal or powder XRD data for this compound. Therefore, information regarding its crystal system, space group, unit cell parameters, and molecular packing remains undetermined.
A study on the calcium salts of other simple carboxylic acids, such as propionate (B1217596), butyrate (B1204436), valerate (B167501), and caproate, revealed that these compounds form monoclinic cells. researchgate.net It was observed that the 'a' parameter of the unit cell increases with the length of the aliphatic chain, while the 'b' and 'c' parameters remain relatively constant, suggesting a layered structure. researchgate.net However, without experimental data, it is not possible to confirm if this compound follows a similar structural pattern.
Interactive Data Table: Unit Cell Parameters of Selected Calcium Carboxylate Monohydrates
While no data exists for this compound, the following table illustrates typical unit cell parameters for other calcium carboxylates as a reference.
| Compound | a (nm) | b (nm) | c (nm) | β (°) | Crystal System |
| Calcium propionate hydrate | 2.43751 | 0.68124 | 0.59143 | 95.320 | Monoclinic |
| Calcium butyrate hydrate | 2.96684 | 0.68074 | 0.58929 | 95.442 | Monoclinic |
| Calcium valerate hydrate | 3.56636 | 0.68249 | 0.59277 | 107.280 | Monoclinic |
| Calcium caproate hydrate | 4.18030 | 0.68261 | 0.59213 | 110.230 | Monoclinic |
| Data sourced from a study on calcium salts of carboxylic acids. researchgate.net |
Amorphous Solid Dispersion Research
Amorphous solid dispersions (ASDs) are a formulation strategy used to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients. nih.govresearchgate.net In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, typically a polymer. nih.govresearchgate.net
A thorough search of the scientific literature reveals no specific research on the development or characterization of amorphous solid dispersions of this compound. While the principles of ASDs are widely applied to various drugs, including other calcium salts like atorvastatin (B1662188) calcium, nih.govresearchgate.net there are no published studies that investigate the formulation of this compound as an ASD, the selection of suitable polymer carriers, or the physicochemical properties and stability of such a system.
Interplay of Ion Availability (e.g., Calcium) and Crystallization Mechanisms
The crystallization of this compound, like other calcium salts of organic acids, is a complex process governed by the principles of nucleation and crystal growth. The availability of calcium ions (Ca²⁺) in the crystallization medium is a critical parameter that significantly influences these mechanisms, ultimately determining the solid-state properties of the final crystalline product, including its polymorphism, crystal habit, and particle size distribution. While specific research on the solid-state chemistry of this compound is limited, general principles derived from studies on analogous calcium carboxylates and α-hydroxy acid salts provide a framework for understanding these interactions.
The formation of a crystalline solid from a solution begins with nucleation, the initial formation of stable nuclei, which is followed by crystal growth, the subsequent increase in the size of these nuclei. Both of these stages are highly dependent on the level of supersaturation, which is directly related to the concentration of the constituent ions, namely calcium and leucate ions.
Influence of Calcium Ion Concentration on Nucleation
The concentration of calcium ions plays a pivotal role in the nucleation kinetics of calcium salts. An increase in Ca²⁺ concentration generally leads to a higher degree of supersaturation, which in turn can accelerate the rate of nucleation. However, the relationship is not always linear and can be influenced by other factors such as pH and the presence of impurities.
In systems like calcium carbonate, higher concentrations of Ca²⁺ have been observed to result in more rapid precipitation. This is attributed to the increased probability of ion collision and formation of stable ionic clusters that can act as crystal nuclei. Conversely, at lower Ca²⁺ concentrations, the induction time for nucleation may be significantly longer, allowing for more controlled crystal growth.
Impact of Calcium Ion Availability on Crystal Growth and Morphology
Once stable nuclei are formed, their subsequent growth is also profoundly affected by the availability of calcium ions. The rate of crystal growth is often controlled by the diffusion of ions from the bulk solution to the crystal surface and their subsequent integration into the crystal lattice.
Higher Ca²⁺ concentrations can lead to faster crystal growth. However, excessively rapid growth can result in the formation of less stable polymorphs, smaller crystals, or aggregates with lower crystallinity. For instance, in the crystallization of hydroxyapatite, a calcium phosphate (B84403), the concentration of Ca²⁺ ions has been shown to influence the morphology of the resulting crystals, with different concentrations favoring the formation of whiskers, hexagonal rods, or nanoparticles. researchgate.net
The table below summarizes the general effects of calcium ion concentration on the crystallization of calcium salts, which can be extrapolated to this compound.
| Ca²⁺ Concentration | Effect on Nucleation | Effect on Crystal Growth | Potential Crystal Morphology |
| Low | Slower nucleation rate, longer induction time | Slower, more controlled growth | Larger, well-defined crystals |
| High | Faster nucleation rate, shorter induction time | Faster growth, potential for aggregation | Smaller crystals, potential for varied morphologies (e.g., needles, plates) |
Research Findings from Analogous Systems
Studies on other calcium α-hydroxy acid salts, such as calcium lactate (B86563) and calcium mandelate, provide insights into the crystallization behavior that might be expected for this compound. The crystallization of calcium lactate, for example, is known to be sensitive to conditions such as temperature and the presence of other solutes, which can affect the hydration state and crystal habit of the final product. uclouvain.benih.gov The crystal structure of calcium lactate pentahydrate reveals a coordination environment where the calcium ion is bonded to both the carboxylate and hydroxyl groups of the lactate anions, as well as to water molecules. patsnap.com This type of coordination is also anticipated for this compound.
Thermal analysis of various calcium carboxylates has shown that their decomposition pathways are influenced by the structure of the carboxylate anion. researchgate.net It is expected that this compound would exhibit similar behavior, with thermal decomposition ultimately yielding calcium carbonate.
Industrial and Process Research for Dl Leucic Acid Calcium
Large-Scale Synthesis Optimization and Process Intensification
The industrial-scale synthesis of DL-Leucic acid calcium is centered on achieving high yield, purity, and cost-effectiveness. Optimization strategies transition laboratory methods to robust, large-volume production processes. A common synthetic route involves the chemical synthesis of DL-Leucic acid followed by its conversion to the calcium salt. The initial synthesis of the acid can be achieved through methods like the hydrolysis of an α-hydroxynitrile, formed from the corresponding aldehyde. The subsequent step is a salt formation reaction where DL-Leucic acid is neutralized with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, under controlled pH and temperature conditions.
Process intensification (PI) represents a key area of research to move beyond traditional batch manufacturing. frontiersin.orgunito.it The goal of PI is to develop smaller, more efficient, and safer manufacturing processes. energy.gov For this compound production, this involves a shift towards continuous flow reactors. unito.it These systems offer superior heat and mass transfer compared to large batch reactors, leading to more consistent product quality, higher yields, and improved safety by minimizing the volume of hazardous materials at any given time. frontiersin.orgunito.it
Table 1: Process Intensification Techniques for this compound Production This table is interactive. Users can sort columns to compare techniques.
| Technique | Principle | Potential Benefits for this compound Production |
|---|---|---|
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Improved heat/mass transfer, enhanced safety, better process control, higher consistency. frontiersin.orgunito.it |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid heating, increased reaction rates, potentially higher yields. mdpi.com |
| Sonochemistry (Ultrasound) | Uses high-frequency sound waves to induce cavitation, creating localized high temperature and pressure. | Enhanced reaction rates, improved mixing, initiation of reactions at lower temperatures. aiche.org |
| Reactive Crystallization | Combines the chemical reaction and crystallization steps into a single unit operation. | Reduced equipment footprint, lower capital costs, potential for better crystal property control. energy.gov |
Green Chemistry Approaches in this compound Production
Modern chemical manufacturing places a strong emphasis on sustainability, guided by the principles of green chemistry. researchgate.netnih.govresearchgate.net For this compound, this involves designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
A primary green chemistry approach is the use of renewable feedstocks. nih.gov Since leucic acid is a natural metabolite of the amino acid leucine (B10760876), biocatalysis presents a highly attractive and sustainable manufacturing route. wikipedia.org This can involve fermentation processes where microorganisms are engineered to overproduce leucic acid from simple, renewable carbon sources like glucose. google.com Whole-cell biocatalysis, which utilizes entire microorganisms as catalysts, can be an efficient method for producing chiral building blocks like leucic acid. nih.govmdpi.comfrontiersin.org
The use of enzymatic transformations is another cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, significantly reducing the energy consumption and the need for volatile organic solvents associated with traditional chemical synthesis. nih.gov They also offer high selectivity, minimizing the formation of byproducts and simplifying purification processes. mdpi.com After the biocatalytic synthesis of the acid, the conversion to the calcium salt can proceed using environmentally benign bases.
Other green chemistry principles applicable to the production process include minimizing derivatization steps to reduce waste, using catalytic reagents instead of stoichiometric ones, and designing processes for energy efficiency. nih.govnih.govalliedacademies.org
Table 2: Application of Green Chemistry Principles to this compound Production This table is interactive. Users can sort columns to review different principles.
| Green Chemistry Principle | Application in this compound Production |
|---|---|
| Use of Renewable Feedstocks | Utilize fermentation of biomass-derived sugars (e.g., glucose) to produce leucic acid. nih.gov |
| Catalysis | Employ enzymes or whole-cell biocatalysts for the synthesis of leucic acid, which are highly selective and efficient. nih.govmdpi.com |
| Safer Solvents & Auxiliaries | Conduct reactions in water, the solvent of life, especially in biocatalytic routes, avoiding hazardous organic solvents. researchgate.net |
| Design for Energy Efficiency | Perform syntheses at ambient temperature and pressure, a key advantage of enzymatic processes. nih.gov |
| Reduce Derivatives | Design synthetic routes that avoid the use of protecting groups to minimize steps and material waste. nih.gov |
Downstream Processing and Purification Techniques
Downstream processing is critical for isolating and purifying this compound to meet the stringent specifications required for its intended use, especially in pharmaceuticals. The purification train is designed to remove impurities such as unreacted starting materials, byproducts, and, in the case of fermentation, residual media components and biomass.
A common and effective method for purifying organic acids from fermentation broths involves precipitation as a calcium salt. mdpi.combangor.ac.uk In this process, a calcium source like calcium hydroxide is added to the broth, causing the precipitation of calcium leucate. The solid is then separated from the liquid phase by filtration or centrifugation. This step effectively concentrates the product and separates it from many soluble impurities.
Crystallization is a key subsequent step for achieving high purity and the desired final product form. cambridge.orgcelignis.com The separated calcium salt can be re-dissolved in a suitable solvent and then recrystallized under controlled conditions of temperature, pH, and agitation. mt.com This process is crucial for controlling critical quality attributes such as crystal size distribution, morphology, and polymorphic form, which can impact the material's handling and performance properties. cambridge.orgcambridge.org Techniques like cooling crystallization, anti-solvent crystallization, or evaporative crystallization may be employed depending on the solubility characteristics of the compound. mt.comresearchgate.net
For removing specific impurities like residual sugars or other salts, chromatographic techniques such as ion exchange can be highly effective. mdpi.compurolite.com The final purified product is then thoroughly washed to remove any remaining soluble impurities and subsequently dried using methods like tray drying or vacuum drying to achieve the specified moisture content.
Table 3: Downstream Processing and Purification Techniques This table is interactive. Users can sort columns to explore different stages.
| Stage | Technique | Purpose |
|---|---|---|
| Initial Recovery | Precipitation | To isolate the product from the reaction mixture or fermentation broth as its calcium salt, providing initial purification and concentration. bangor.ac.uk |
| Intermediate Purification | Ion-Exchange Chromatography | To remove residual ionic impurities, salts, and colored bodies from the product stream. purolite.com |
| Final Purification | Crystallization | To achieve high purity and control physical properties like crystal size, shape, and polymorphic form. cambridge.orgmt.com |
| Solid-Liquid Separation | Filtration / Centrifugation | To separate the solid purified product from the mother liquor after precipitation or crystallization. celignis.com |
| Drying | Vacuum or Tray Drying | To remove residual solvents and moisture to obtain the final, stable solid product. |
Quality Control and Assurance in Industrial Production
A robust quality control (QC) and quality assurance (QA) framework is essential in the industrial production of this compound, particularly when it is intended as a pharmaceutical intermediate. This framework is built upon the principles of Quality by Design (QbD), which posits that quality should be built into the product through a deep understanding of the manufacturing process. nih.gov
Process Analytical Technology (PAT) is a key component of the QbD approach, as defined by the U.S. Food and Drug Administration (FDA). mt.comwikipedia.org PAT involves the use of online or inline analytical tools to monitor Critical Process Parameters (CPPs) in real-time. adragos-pharma.com For the production of this compound, this could include monitoring pH and temperature during the salt formation and crystallization steps, or tracking reactant concentration to determine reaction completion. This real-time monitoring allows for immediate adjustments, ensuring the process remains within its defined design space and consistently produces a product with the desired Critical Quality Attributes (CQAs). wikipedia.orgadragos-pharma.com
Final product release testing is conducted on every batch to confirm it meets all pre-defined specifications. A suite of analytical techniques is employed for this purpose.
Key Quality Control Tests:
Identification: Confirms the chemical identity of the compound, often using techniques like Fourier-Transform Infrared Spectroscopy (FTIR).
Assay: Determines the purity of the compound, typically performed using High-Performance Liquid Chromatography (HPLC). ub.edu
Impurity Profiling: Detects and quantifies any organic and inorganic impurities, also using HPLC. ub.edu
Water Content: Measured precisely using Karl Fischer titration. ub.edu
Residual Solvents: Analyzed by Gas Chromatography (GC) to ensure levels are below safety limits defined by guidelines such as ICH Q3C.
Heavy Metals: Tested to ensure compliance with pharmacopeial limits.
Physical Properties: Characterization of particle size distribution, which is important for formulation and processing. ub.edu
Table 4: Quality Control Parameters and Analytical Methods This table is interactive. Users can sort columns to view different tests and methods.
| Parameter (Critical Quality Attribute) | Analytical Method | Purpose |
|---|---|---|
| Identity | FTIR Spectroscopy | To confirm the molecular structure matches that of this compound. |
| Assay (Purity) | HPLC-UV | To quantify the amount of this compound, typically expressed as a percentage (e.g., >99.0%). ub.edu |
| Related Substances | HPLC-UV/MS | To identify and quantify process-related impurities and degradation products. |
| Water Content | Karl Fischer Titration | To measure the amount of water in the final product, which can affect stability. ub.edu |
| Particle Size Distribution | Laser Diffraction | To determine the size range and distribution of the crystals, affecting flowability and dissolution. ub.edu |
Development of Leucic Acid as a Pharmaceutical Intermediate
Leucic acid, an alpha-hydroxy acid, is a valuable chiral building block for the synthesis of more complex pharmaceutical molecules. wikipedia.orgopenaccesspub.orgresearchgate.net Its structure contains two key functional groups—a carboxylic acid and a hydroxyl group—as well as a chiral center, making it a versatile intermediate in organic synthesis.
In drug discovery and development, building blocks like leucic acid are used to construct portions of a target active pharmaceutical ingredient (API). The specific stereochemistry of leucic acid can be crucial for the biological activity of the final drug molecule, as different enantiomers often have different pharmacological effects. Synthetic routes have been developed to produce specific stereoisomers, such as (2S,3S)-3-hydroxyleucine, which is a component of bioactive natural products like muraymycin antibiotics. nih.gov
The functional groups on leucic acid allow for a variety of chemical modifications. The carboxylic acid can be converted into esters, amides, or other functionalities, while the hydroxyl group can be acylated, alkylated, or oxidized. nih.gov This versatility allows medicinal chemists to incorporate the leucic acid scaffold into a wide range of molecular architectures to explore structure-activity relationships and optimize the properties of new drug candidates. mdpi.com The development of efficient and scalable syntheses for leucic acid and its derivatives is therefore a critical enabler for the advancement of pharmaceutical research and manufacturing. nih.gov
Future Research Directions and Unanswered Questions in Dl Leucic Acid Calcium Science
Emerging Analytical Challenges and Method Development
The accurate quantification and characterization of DL-Leucic acid calcium in various matrices present significant analytical hurdles. A primary challenge is the separation of its stereoisomers, D- and L-leucic acid, as their physiological effects may differ. Furthermore, its analysis in complex biological samples like plasma requires highly sensitive and specific methods.
Future method development must focus on addressing these issues. While techniques such as high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) have been developed for D- and L-isomers of the related amino acid, leucine (B10760876), in human plasma, similar robust methods specific to DL-Leucic acid are needed. nih.govresearchgate.net The development of analytical methods for calcium-rich materials, such as inductively coupled plasma optical emission spectrometry (ICP OES), could be adapted for the precise quantification of the calcium component, but integrated methods that simultaneously measure both the organic acid and the cation are desirable. mdpi.comnih.gov
Key areas for future analytical research include:
Chiral Separation: Development of novel chiral stationary phases for HPLC or capillary electrophoresis to achieve baseline separation of D- and L-leucic acid without complex derivatization. nih.gov
Matrix Effects: Overcoming interference from complex biological matrices (e.g., plasma, milk) to improve accuracy and precision. researchgate.net This includes developing more efficient extraction techniques like solid-phase extraction tailored for leucic acid. nih.gov
Simultaneous Analysis: Creating validated methods that can concurrently quantify the leucic acid enantiomers and the calcium ion, providing a complete profile of the compound's behavior in vitro and in vivo.
| Analytical Technique | Primary Application for this compound | Emerging Challenge |
|---|---|---|
| HPLC-MS/MS | Quantification of leucic acid isomers in biological fluids. | Achieving consistent chiral separation without derivatization; minimizing matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of leucic acid. | Potential for thermal degradation; need for robust derivatization methods. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Precise measurement of the calcium content. | Integration with methods for organic moiety analysis for a complete compound profile. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and identification in pure samples. | Low sensitivity for quantification in complex biological mixtures. |
Advanced Computational Chemistry and Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to investigate the physicochemical properties of this compound at the molecular level, providing insights that are difficult to obtain through experimental means alone. Currently, there is a scarcity of published computational studies focused specifically on this compound. Future research in this area could illuminate the relationship between its structure and its biological function.
Advanced modeling can be employed to:
Predict Stability and Reactivity: Calculate the electronic properties, such as charge distribution and molecular orbital energies, to predict the stability of the salt and its reactivity with biological targets.
Simulate Interactions: Employ molecular docking and molecular dynamics simulations to model how DL-leucic acid and calcium ions interact with enzymes, receptors, and other biomolecules. This could help elucidate its mechanism of action, for instance, its inhibitory effect on matrix metalloproteinases. nih.gov
| Computational Method | Research Objective | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate the electronic structure and geometry of the calcium complex. | Understanding of bond stability, charge distribution, and coordination preferences. |
| Molecular Docking | Predict the binding mode of leucic acid to target proteins (e.g., enzymes). | Identification of key amino acid residues involved in binding and potential for inhibition. |
| Molecular Dynamics (MD) Simulation | Simulate the behavior of the compound in aqueous solution and its interaction with biological membranes. | Information on solubility, dissociation, and transport mechanisms across cell membranes. |
Novel Synthetic Routes and Derivatization for Enhanced Specificity
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between DL-Leucic acid and a suitable calcium source. However, future research could focus on developing more advanced and efficient synthetic methodologies.
Stereospecific Synthesis: A significant advancement would be the development of stereospecific synthetic routes to produce pure L-leucic acid calcium or D-leucic acid calcium. This could involve enzymatic synthesis or the use of chiral catalysts, allowing for the investigation of the specific biological roles of each enantiomer.
Green Chemistry Approaches: Exploring novel synthetic methods such as mechanochemistry (solid-state synthesis) or flow chemistry could lead to more environmentally friendly, efficient, and scalable production processes.
Derivatization for Functional Probes: Chemical modification or derivatization of the leucic acid molecule before or after salt formation could yield valuable research tools. For example, attaching a fluorescent tag would enable visualization of its uptake and distribution in cells. Derivatization could also be explored to modulate the compound's solubility or bioavailability for specific research applications.
Deeper Exploration of Biochemical Roles beyond Known Pathways
The primary recognized role of leucic acid (also known as HICA) is as a metabolite of the amino acid leucine, where it is thought to exert anti-catabolic effects on muscle tissue. nih.govcaringsunshine.com However, the full spectrum of its biochemical activities, particularly as a calcium salt, is not well understood. Future research should aim to uncover roles beyond this established pathway.
One promising avenue is the investigation of its influence on calcium signaling pathways . Upon dissolution, this compound releases both leucic acid and free calcium ions. Intracellular calcium is a critical second messenger that regulates a vast array of cellular processes. genome.jp Research is needed to determine if the calcium delivered by this compound can modulate calcium-dependent signaling cascades, such as those involving calmodulin, troponin C, or the inositol-1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RYRs) that control calcium release from internal stores. genome.jp
Another area for deeper exploration is its interaction with specific enzymes. There is evidence that HICA has a direct inhibitory effect on various matrix metalloproteinase (MMP) enzymes, which are involved in the degradation of connective tissues. nih.gov A more profound understanding of the kinetics and specificity of this inhibition could open up new research avenues into its effects on tissue remodeling and inflammation.
| Potential Biochemical Pathway | Unanswered Question | Proposed Research Focus |
|---|---|---|
| Calcium Signaling | Does the calcium from this compound modulate intracellular Ca2+ transients and downstream signaling? | Measure changes in intracellular calcium levels in various cell types upon exposure; assess activation of Ca2+-dependent proteins. |
| Matrix Metalloproteinase (MMP) Regulation | What is the precise mechanism and isoform specificity of MMP inhibition by leucic acid? | Conduct detailed enzyme kinetic studies with a panel of purified MMPs. |
| Lipid Metabolism | As a hydroxy fatty acid, does leucic acid influence fatty acid metabolism or transport? | Investigate effects on key enzymes and pathways involved in lipid synthesis and oxidation. |
Integration of Solid-State Research into Material Science Applications
The physical properties of this compound in its solid state are largely uncharacterized. Research into its crystallography, polymorphism, and thermal properties is essential for understanding its stability, solubility, and dissolution rate, which are critical for its application in any formulation.
Advanced solid-state characterization techniques could provide fundamental insights:
Solid-State NMR (ssNMR): High-resolution ssNMR, particularly focusing on 43Ca, could be a powerful tool to probe the local coordination environment of the calcium ions. researchgate.net This technique, combined with DFT calculations, can reveal details about the interactions between calcium and the carboxylate and hydroxyl groups of the leucic acid molecules, which is crucial for understanding the material's structure and stability. researchgate.net
X-ray and Neutron Diffraction: These methods can be used to determine the precise crystal structure of this compound. kent.ac.uk Understanding the crystal packing can help explain its physical properties and identify potential polymorphs, which may have different solubilities and bioavailabilities.
This fundamental knowledge could pave the way for its integration into material science applications. For instance, its potential as a component in bioactive materials for bone regeneration could be explored. Such a material could theoretically release both calcium ions, which are essential for bone mineralization, and a bioactive organic molecule (leucic acid) that may influence local cellular activity.
Q & A
Q. What are the recommended synthesis routes for DL-Leucic Acid Calcium, and how can purity be validated?
this compound (CAS 498-36-2) is synthesized via neutralization of DL-Leucic Acid (2-hydroxy-4-methylvaleric acid) with calcium hydroxide or carbonate under controlled pH conditions . Post-synthesis, purity validation requires:
Q. How should researchers address incomplete physicochemical data (e.g., melting point, solubility) for this compound?
Published data gaps (e.g., melting point, solubility in polar solvents) necessitate experimental determination:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on SDS reports:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under oxidative conditions?
Discrepancies in stability reports (e.g., oxidative degradation pathways) require:
- Forced Degradation Studies : Expose the compound to H₂O₂, UV light, or elevated temperatures, followed by LC-MS to identify degradation products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response relationships in calcium-mediated biological assays involving this compound?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- Error Propagation Analysis : Quantify uncertainties in calcium concentration measurements (e.g., via atomic absorption spectroscopy) .
- Bayesian Methods : Incorporate prior data on calcium-binding affinities to refine parameter estimates .
Q. How can researchers optimize experimental designs to study this compound’s role in calcium chelation or crystallization processes?
- Design of Experiments (DoE) : Use factorial designs to assess variables like pH, temperature, and ionic strength .
- In Situ Techniques : Employ Raman spectroscopy or XRD to monitor crystallization dynamics in real-time .
- Competitive Binding Assays : Compare this compound’s affinity with EDTA or citrate using isothermal titration calorimetry (ITC) .
Q. What methodologies are effective for tracing metabolic byproducts of this compound in in vitro models?
- Isotopic Labeling : Use ⁴⁴Ca or ¹³C-labeled compounds to track absorption and metabolism via mass spectrometry .
- Cell Lysate Profiling : Combine ultrafiltration with LC-MS/MS to identify calcium-complexed metabolites .
- Computational Modeling : Predict metabolic pathways using tools like BioTransformer .
Literature and Reproducibility
Q. How should researchers address the lack of peer-reviewed studies on this compound’s mechanisms of action?
- Systematic Reviews : Use databases like SciFinder and PubMed with search terms: “this compound” AND (“chelation” OR “crystallization”) .
- Analogous Compound Analysis : Extrapolate insights from structurally similar calcium salts (e.g., calcium gluconate) .
- Preprint Platforms : Share preliminary data on bioRxiv or ChemRxiv to solicit peer feedback .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?
- Detailed Protocols : Document reaction conditions (e.g., molar ratios, stirring time) and purification steps (e.g., recrystallization solvents) .
- Reference Standards : Use certified DL-Leucic Acid (≥99% purity) from suppliers like TCI America .
- Inter-Lab Calibration : Share NMR or XRD raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
